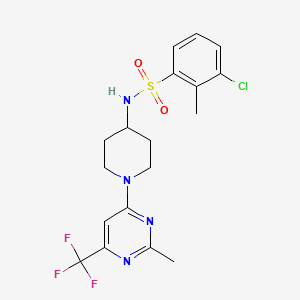

3-chloro-2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

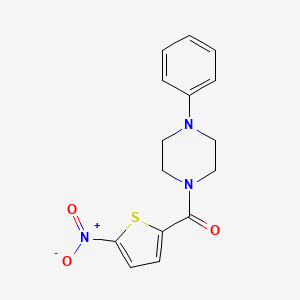

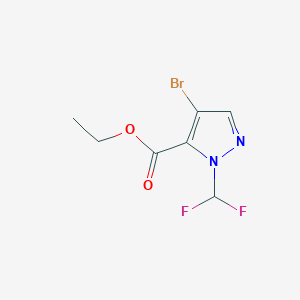

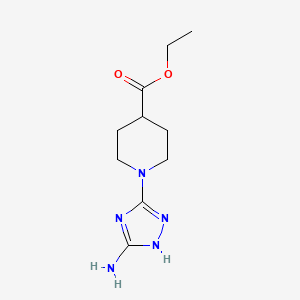

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the specific reactions used to introduce each group .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyrimidinyl group and a piperidinyl group suggests that the compound might have a ring structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the chloro group might make the compound susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications

HIV-1 Infection Prevention

Research has shown that compounds similar to 3-chloro-2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzenesulfonamide can be used as small molecular antagonists in the prevention of human HIV-1 infection. These compounds, characterized by structures like methylbenzenesulfonamide, exhibit potential as candidate compounds for drug development in this area (Cheng De-ju, 2015).

Antimicrobial Activity

A series of derivatives structurally related to this compound have been synthesized and screened for in vitro antimicrobial activity. Some of these derivatives showed significant activity against various strains of microbes, indicating potential applications in developing new antimicrobial agents (N. Desai, Atul H. Makwana, R. Senta, 2016).

Antineoplastic Properties

Compounds structurally related to this compound have been investigated for their antineoplastic properties. Flumatinib, a derivative, is in clinical trials for treating chronic myelogenous leukemia (CML). This study helps in understanding the metabolic pathways and efficacy of such compounds in treating cancers (Aishen Gong, Xiaoyan Chen, P. Deng, D. Zhong, 2010).

Crystallographic Studies

Crystallographic studies of similar compounds provide insights into their molecular structure, which is crucial for understanding their interaction with biological targets. These studies contribute to the design of more effective drugs by understanding the relationship between structure and function (H. Shad, M. Tahir, Z. Chohan, 2008).

Protoporphyrinogen IX Oxidase Inhibition

Certain trifluoromethyl-substituted compounds, closely related to this compound, have been identified as inhibitors of protoporphyrinogen IX oxidase. This enzyme is a target for developing herbicides, and these compounds' structures provide valuable insights for new herbicide development (Bin Li et al., 2005).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-chloro-2-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClF3N4O2S/c1-11-14(19)4-3-5-15(11)29(27,28)25-13-6-8-26(9-7-13)17-10-16(18(20,21)22)23-12(2)24-17/h3-5,10,13,25H,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKRYRLXSBXBFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClF3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2805939.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-1-yl)propanoic acid](/img/structure/B2805941.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2805945.png)

![5-Chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine](/img/structure/B2805947.png)

![[3-(Dimethylamino)phenyl]-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]methanone;hydrochloride](/img/structure/B2805948.png)

![2-[(4-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B2805950.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2805956.png)

![N-(3,4-dichlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2805957.png)